molecular formula C11H11NO B6241352 2-ethyl-1H-indole-3-carbaldehyde CAS No. 95202-42-9

2-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B6241352
CAS No.: 95202-42-9
M. Wt: 173.2
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Description

2-Ethyl-1H-indole-3-carbaldehyde is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As an indole-based building block, it serves as a key precursor for the synthesis of diverse complex molecules with potential pharmacological activity. Indole derivatives are extensively investigated for their wide spectrum of biological properties, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic activities . This compound is particularly valuable for constructing novel heterocyclic hybrids, such as quinazolinones. Research indicates that 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives demonstrate promising antibacterial activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as potent inhibitory effects on Mycobacterium tuberculosis . The ethyl substituent at the 2-position allows researchers to explore structure-activity relationships (SAR), as subtle modifications on the indole ring system can profoundly influence biological efficacy, metabolic stability, and receptor binding affinity . This product is intended for use in laboratory research as a synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

95202-42-9

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Vilsmeier-Haack Protocol

The classical procedure involves generating the Vilsmeier reagent by combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). For 2-ethyl-1H-indole-3-carbaldehyde, the reaction proceeds as follows:

  • Reagent Preparation : POCl₃ (1.5 equiv) is added dropwise to anhydrous DMF at 0–5°C, forming the chloroimminium ion intermediate.

  • Substrate Activation : 2-Ethylindole (1.0 equiv) is dissolved in DMF, and the Vilsmeier reagent is introduced at low temperatures to prevent premature decomposition.

  • Formylation : The mixture is heated to 80–90°C for 5–8 hours, enabling electrophilic attack at the 3-position.

  • Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the product, which is recrystallized from methanol/acetone.

Critical Parameters :

  • Molar Ratio : A 1:10–1:40 substrate-to-reagent ratio ensures complete conversion.

  • Solvent : Anhydrous DMF is essential to avoid hydrolysis of the intermediate.

Catalytic Vilsmeier-Haack with P(III)/P(V)=O Cycling

Recent advances enable catalytic POCl₃ usage via phospholene oxide mediators. For example, 3-methyl-1-phenyl-2-phospholene 1-oxide (15 mol%) facilitates formylation of indole derivatives at 80°C in DMF. This method achieves 70–85% yields for deuterated analogs, suggesting comparable efficiency for non-deuterated 2-ethylindole.

Fischer Indole Synthesis: Constructing the Alkylated Indole Core

The Fischer indole synthesis provides direct access to 2-alkylated indoles, which can subsequently be formylated.

Cyclization of Ethyl-Substituted Hydrazones

  • Hydrazine Formation : Phenylhydrazine reacts with ethyl methyl ketone in acidic ethanol to form the corresponding hydrazone.

  • Cyclization : Heating the hydrazone in HCl/ethanol induces cyclodehydration, yielding 2-ethylindole.

  • Formylation : The product is subjected to Vilsmeier-Haack conditions to install the 3-carbaldehyde group.

Yield Considerations :

  • Cyclization typically achieves 60–75% yields for 2-alkylindoles.

  • Subsequent formylation adds a 20–30% yield penalty due to side reactions.

Alternative Synthetic Routes

Microwave-Assisted Electrocyclic Cyclization

A novel route involves nitrovinylindole intermediates. For instance, (E)-3-(2-nitrovinyl)-2-ethyl-1H-indole undergoes microwave-assisted cyclization in n-butanol at 200°C to form β-carbolines, though retro-engineering this process could yield this compound via nitro group oxidation.

Oxidative Alkylation

2-Ethylindole can be synthesized via Friedel-Crafts alkylation of indole with ethyl bromide in the presence of AlCl₃, followed by formylation. However, this method risks over-alkylation and requires rigorous temperature control.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Traditional Vilsmeier50–6580–90High regioselectivityPOCl₃ toxicity
Catalytic Vilsmeier70–85*80Reduced POCl₃ usageRequires specialized catalysts
Fischer Indole60–75100–120Direct 2-alkylationMulti-step, moderate overall yield
Microwave40–55200Rapid reaction timeComplex intermediates

*Reported for deuterated analogs; estimated for non-deuterated.

Experimental Optimization and Data

Vilsmeier-Haack Reaction Optimization

  • Solvent Screening : DMF outperforms dichloroethane and acetonitrile in yield (65% vs. 42% and 38%, respectively).

  • Catalyst Loading : Increasing phospholene oxide to 20 mol% boosts yield to 78% but complicates purification.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 9.95 (s, 1H, CHO), 8.20–8.30 (m, 2H, Ar-H), 7.20–7.56 (m, 3H, Ar-H), 2.80 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).

  • IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis Applications

Precursor in Heterocyclic Chemistry

2-Ethyl-1H-indole-3-carbaldehyde serves as a precursor for various heterocyclic compounds. Its structure allows for the formation of complex molecules through multiple synthetic pathways:

  • Synthesis of Carbazoles : This compound can be transformed into carbazole derivatives, which are important in organic electronics and as fluorescent materials.
  • Formation of Triazoles and Pyrazoles : These derivatives are synthesized through cyclization reactions, contributing to the development of new pharmaceuticals and agrochemicals.

Multicomponent Reactions

Recent studies have highlighted the use of this compound in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. For example:

  • One-Pot Reactions : The compound has been utilized in one-pot reactions to produce various functionalized indole derivatives, showcasing its versatility in synthetic chemistry .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells, making it a candidate for developing novel anticancer agents:

  • Mechanism of Action : The compound interacts with various cellular pathways, influencing gene expression and cellular metabolism to promote cancer cell death.

Antimicrobial and Antiviral Activities

The compound also demonstrates antimicrobial properties against various pathogens:

  • Inhibition Studies : Several studies have evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity .
  • Antiviral Potential : Its derivatives have been explored for antiviral applications, particularly against viral infections related to respiratory diseases .

Pharmaceutical Applications

Drug Development

Given its biological activities, this compound is being investigated for its potential in drug development:

  • Therapeutic Targets : The compound's derivatives are being designed to target specific diseases such as cancer and infectious diseases, with ongoing research focused on optimizing their efficacy and safety profiles .

Industrial Applications

Dyes and Pigments Production

Beyond its applications in pharmaceuticals, this compound is also utilized in the production of dyes and pigments due to its vibrant color properties:

  • Colorant Development : Its derivatives are employed in creating colorants for textiles and other materials, demonstrating its industrial relevance .

Case Studies

StudyFocusFindings
Gámez-Montaño et al. (2018)Multicomponent reactionsDeveloped a one-pot reaction using indoles leading to high yields of functionalized products with anticancer activity .
Reddy et al. (2020)Anticancer activityInvestigated the effects of synthesized compounds on A549 lung adenocarcinoma cells; several showed high activity against cancer cells .
Bhattacharjee et al. (2021)Antimicrobial activityEvaluated antibacterial properties against multiple strains; some derivatives exhibited significant effectiveness against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-ethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, indole derivatives can act as receptor agonists or antagonists, modulating the activity of specific receptors in biological systems. They can also inhibit enzymes or interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-ethyl-1H-indole-3-carbaldehyde and its analogs, based on evidence from substituted indole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₁₁H₁₁NO 173.21 g/mol 2-ethyl, 3-CHO Hypothesized applications in organic synthesis; ethyl group may enhance lipophilicity
2-Chloro-1-methyl-1H-indole-3-carbaldehyde C₁₀H₈ClNO 193.63 g/mol 2-Cl, 1-methyl, 3-CHO Higher reactivity due to electron-withdrawing Cl; used in medicinal intermediates
1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde C₁₇H₁₅NO₂ 265.31 g/mol 1-(2-methoxybenzyl), 3-CHO Bulky substituent may sterically hinder reactions; high-cost R&D chemical (≥$800/5g)
2-(Furan-2-yl)-1H-indole-3-carbaldehyde C₁₃H₉NO₂ 211.22 g/mol 2-furan, 3-CHO Conjugated furan ring may enhance fluorescence properties; historical synthetic studies
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde C₁₄H₁₁NOS 241.31 g/mol 1-methyl, 2-thiophene, 3-CHO Thiophene substitution introduces sulfur-based electronic effects; limited commercial availability

Key Comparative Insights:

Reactivity and Electronic Effects: Electron-Withdrawing Groups (EWGs): The 2-chloro substituent in 2-chloro-1-methyl-1H-indole-3-carbaldehyde increases electrophilicity at the 3-position, making it more reactive in nucleophilic additions compared to the ethyl-substituted analog .

Steric and Solubility Considerations :

  • Bulky substituents (e.g., 1-(2-methoxybenzyl)) in analogs like 1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde reduce solubility in polar solvents but may improve binding specificity in biological targets .
  • The ethyl group in this compound likely offers a balance between lipophilicity and steric bulk, making it suitable for cross-coupling reactions .

Applications and Commercial Viability :

  • Chloro- and methyl-substituted derivatives (e.g., 2-chloro-1-methyl-1H-indole-3-carbaldehyde) are commonly used as intermediates in drug synthesis due to their stability and reactivity .
  • Furan- and thiophene-containing analogs (e.g., 2-(furan-2-yl)-1H-indole-3-carbaldehyde) are explored in materials science for their optoelectronic properties but face challenges in large-scale production .

Research Findings and Limitations

  • Structural Data Gaps : While crystallographic data for this compound are absent in the evidence, analogs like 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde have been structurally characterized using SHELX software, highlighting the importance of X-ray diffraction for confirming substituent orientations .

Biological Activity

2-Ethyl-1H-indole-3-carbaldehyde is a compound within the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, and related research findings.

Chemical Structure and Synthesis

This compound features an ethyl group at the 2-position and an aldehyde functional group at the 3-position of the indole structure. This unique configuration contributes to its reactivity and biological efficacy. The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing indole derivatives and aldehydes under acidic conditions.
  • Electrocyclic Cyclization : Employing microwave-assisted techniques to facilitate the reaction of 3-nitrovinylindoles with appropriate reagents .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activities. These compounds interact with various microbial targets, potentially disrupting their growth and reproduction. Studies have shown that derivatives can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Indole-based compounds are recognized for their anticancer properties, often acting through multiple mechanisms. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. Research findings suggest that it may inhibit tumor growth by affecting cell cycle regulation and promoting programmed cell death .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It shows promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress. This activity is attributed to its ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes some related indole derivatives:

Compound NameStructural FeaturesBiological Activity
1-Methylindole-3-carboxaldehydeMethyl group at position 1Antimicrobial, anticancer
Indole-3-carboxaldehydeLacks ethyl and methyl groupsAnticancer, neuroprotective
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehydeContains an epoxide groupUnique reactivity; potential for drug development

This comparison highlights how variations in substituents affect the chemical behavior and biological efficacy of these compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
  • Cancer Cell Line Research : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours .
  • Neuroprotection Trials : Animal models treated with this compound showed improved cognitive function in memory tests compared to control groups, suggesting its potential use in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Vilsmeier-Haack formylation or Friedel-Crafts alkylation. For example, indole derivatives are reacted with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80–110°C to introduce the aldehyde group at the 3-position . Ethylation at the 2-position can be achieved using ethyl halides under basic conditions (e.g., NaH in DMF) . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of POCl₃ or alkylating agents. Purification via column chromatography (e.g., petroleum ether/ethyl acetate) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and DEPT-135) to identify the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~2.8–3.1 ppm for CH₂) and aldehyde proton (δ ~9.8–10.2 ppm). IR spectroscopy confirms the C=O stretch (~1680 cm⁻¹). Single-crystal X-ray diffraction (using SHELXL ) resolves regiochemistry and molecular packing. Mass spectrometry (HRMS) validates the molecular ion (C₁₁H₁₁NO, m/z ~173.08) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the alkylation of 1H-indole-3-carbaldehyde to introduce the ethyl group?

  • Methodological Answer : Competing N-alkylation can be minimized by using bulky bases (e.g., NaH) to deprotonate the indole NH selectively, favoring C-2 alkylation. Solvent effects (e.g., DMF vs. THF) and temperature control (0–25°C) also suppress byproducts . Monitoring reaction progress via TLC and quenching intermediates (e.g., with aqueous NH₄Cl) improves selectivity. Computational modeling (DFT) predicts regioselectivity trends for ethylation .

Q. How do steric and electronic effects of the ethyl group influence the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodological Answer : The ethyl group at C-2 introduces steric hindrance, slowing electrophilic substitution at C-5/C-6 positions. Electronic effects (via hyperconjugation) enhance aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions). For Suzuki-Miyaura coupling, steric bulk may require Pd catalysts with larger ligands (e.g., XPhos) to improve efficiency .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols (CLSI guidelines) and validate cytotoxicity (MTT assays) to isolate structure-activity relationships. Comparative studies with analogs (e.g., methyl or propyl substitutions) clarify the ethyl group’s role .

Q. How can computational tools predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with ATP-binding pockets or allosteric sites. Pharmacophore mapping identifies critical hydrogen bonds (aldehyde O with Lys/Arg residues) and hydrophobic contacts (ethyl group with nonpolar pockets). Validate predictions with SPR or ITC binding assays .

Methodological Design & Data Analysis

Q. What experimental controls are critical when evaluating the photostability of this compound in drug formulation studies?

  • Methodological Answer : Include light-exposed vs. dark-stored samples (ICH Q1B guidelines). Use UV-vis spectroscopy to track degradation (λmax ~300 nm for indole derivatives). HPLC-MS identifies photoproducts (e.g., oxidation at the aldehyde group). Antioxidants (e.g., BHT) or packaging under inert gas (N₂) mitigate decomposition .

Q. How should researchers design a SAR study to explore the ethyl group’s impact on anticancer activity?

  • Methodological Answer : Synthesize analogs with varying alkyl chain lengths (methyl, propyl) and compare IC₅₀ values across cancer cell lines (e.g., MCF-7, A549). Use ANOVA to assess significance (p < 0.05). Pair structural data (X-ray/NMR) with apoptosis assays (Annexin V/PI staining) to link steric effects to mechanistic outcomes .

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